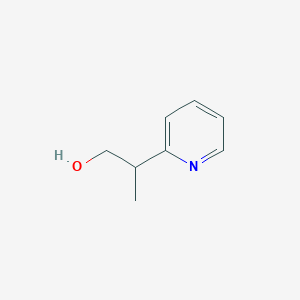
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .Molecular Structure Analysis
The structure of the 1,3,4-oxadiazole compounds was confirmed by IR, 1H, and 13C NMR spectroscopy, mass spectrometry, and single crystal X-ray structure determination .Chemical Reactions Analysis
The reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane proceeds smoothly at room temperature to afford 2-(1,3,4-oxadiazol-2-yl)aniline in high yield .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely depending on the specific compound. For example, 2-(1,3,4-oxadiazol-2-yl)phenol has a molecular weight of 162.149 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole have been reported to exhibit antimicrobial activity. This suggests that “2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclohexylacetamide” could potentially be used in the development of new antimicrobial agents for the treatment of various infections .
Anti-inflammatory and Analgesic Properties
Compounds containing the 1,3,4-oxadiazole moiety have shown anti-inflammatory and analgesic effects. This indicates possible applications in creating new medications for pain relief and inflammation control .
Anticancer Applications
The structure of 1,3,4-oxadiazole derivatives has been explored for anticancer properties. Therefore, our compound may be useful in cancer research for developing novel therapeutic agents .
Antifungal Uses
Given the antifungal properties of similar compounds, “2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclohexylacetamide” could be applied in the synthesis of antifungal medications .
Antiviral and Anti-HIV Potential
The oxadiazole ring is a structure of interest in the synthesis of antiviral and anti-HIV drugs. The compound may have applications in this field as well .
Antidiabetic Activity
Some 1,3,4-oxadiazole compounds have been found to possess antidiabetic properties. This suggests potential use in diabetes treatment and management .
Corrosion Inhibition
Industrial applications of 1,3,4-oxadiazole derivatives include their use as corrosion inhibitors. This compound could be explored for similar uses .
Light-Emitting Diodes (LEDs)
There is also potential for using these derivatives in the development of light-emitting diodes due to their unique chemical properties .
Wirkmechanismus
Target of Action
It’s worth noting that compounds containing a 1,3,4-oxadiazole moiety have been reported to target various proteins and enzymes . For instance, some 1,3,4-oxadiazole derivatives have been found to target proteins like aldose reductase .
Mode of Action
1,3,4-oxadiazole derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity, blocking signaling pathways, or disrupting cell proliferation .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been reported to act on several biochemical pathways, including those involvingthymidylate synthase , B-cell lymphoma 2 , NF-kB signaling , and tubulin polymerization .
Result of Action
1,3,4-oxadiazole derivatives have been reported to have various effects, such as inducingcell cycle arrest , inhibiting global translation , blocking DNA repair , and other mechanisms .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(20-14-7-2-1-3-8-14)11-22-15-9-5-4-6-13(15)10-16(22)18-21-19-12-24-18/h4-6,9-10,12,14H,1-3,7-8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSUTLDBDPJYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclohexylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

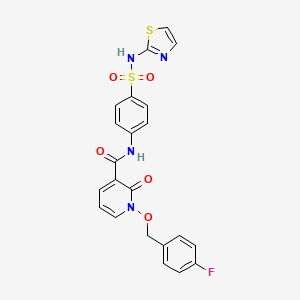

![2-(4-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2951096.png)
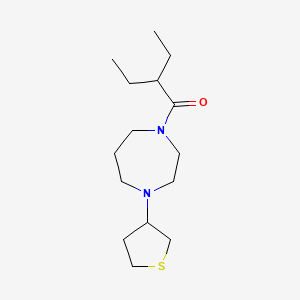
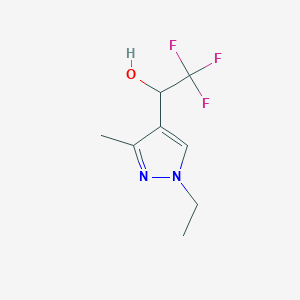

![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2951100.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2951103.png)
![4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2951104.png)
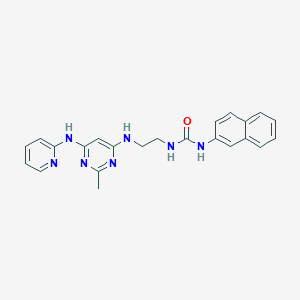
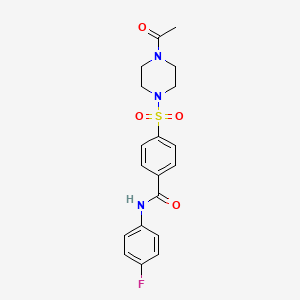

![N1,N1-dimethyl-N3-(6-nitrobenzo[d]thiazol-2-yl)propane-1,3-diamine](/img/structure/B2951109.png)
